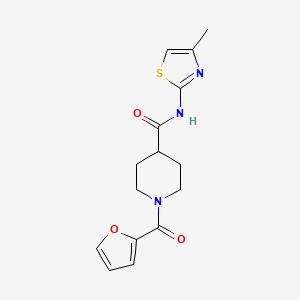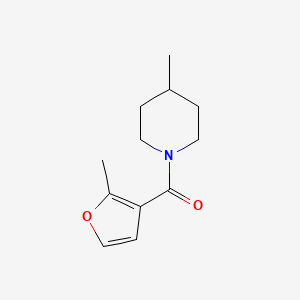
4-methyl-1-(2-methyl-3-furoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-1-(2-methyl-3-furoyl)piperidine, also known as 4-MeMPPP, is a synthetic stimulant drug that belongs to the piperidine class of compounds. It was first synthesized in the 1960s, and since then, it has been used in scientific research for its potential applications in medicine and pharmacology.
作用機序
The exact mechanism of action of 4-methyl-1-(2-methyl-3-furoyl)piperidine is not well understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, attention, and motivation.
Biochemical and Physiological Effects:
4-methyl-1-(2-methyl-3-furoyl)piperidine has been shown to have stimulant effects on the central nervous system. It increases the levels of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and energy. It also increases heart rate, blood pressure, and body temperature. However, the long-term effects of 4-methyl-1-(2-methyl-3-furoyl)piperidine on the brain and body are not well understood.
実験室実験の利点と制限
One advantage of 4-methyl-1-(2-methyl-3-furoyl)piperidine is its well-established synthesis method, which makes it easy to obtain for scientific research. It has also been shown to have stimulant properties, which makes it useful for studying the effects of stimulants on the brain and body. However, one limitation of 4-methyl-1-(2-methyl-3-furoyl)piperidine is its potential for abuse. It is a synthetic drug that has not been approved for medical use, and its long-term effects on the brain and body are not well understood.
将来の方向性
There are several future directions for the study of 4-methyl-1-(2-methyl-3-furoyl)piperidine. One direction is to further investigate its potential applications in medicine and pharmacology. It has been shown to have stimulant properties, and further studies could explore its potential as a treatment for conditions such as ADHD, narcolepsy, and obesity. Another direction is to study its mechanism of action in more detail. The exact mechanism of action of 4-methyl-1-(2-methyl-3-furoyl)piperidine is not well understood, and further studies could shed light on how it affects the brain and body. Finally, future studies could investigate the long-term effects of 4-methyl-1-(2-methyl-3-furoyl)piperidine on the brain and body. Its potential for abuse and its long-term effects are not well understood, and further studies could provide valuable insights into these areas.
Conclusion:
In conclusion, 4-methyl-1-(2-methyl-3-furoyl)piperidine, or 4-methyl-1-(2-methyl-3-furoyl)piperidine, is a synthetic stimulant drug that has been used in scientific research for its potential applications in medicine and pharmacology. Its synthesis method is well-established, and it has been shown to have stimulant properties. However, its potential for abuse and its long-term effects on the brain and body are not well understood. Further studies could provide valuable insights into these areas and could lead to the development of new treatments for various conditions.
合成法
The synthesis of 4-methyl-1-(2-methyl-3-furoyl)piperidine involves the reaction of 2-methyl-3-furoic acid with piperidine and formaldehyde. The resulting product is then reduced using lithium aluminum hydride to obtain 4-methyl-1-(2-methyl-3-furoyl)piperidine. The synthesis method has been well-established and is widely used in scientific research.
科学的研究の応用
4-methyl-1-(2-methyl-3-furoyl)piperidine has been studied for its potential applications in pharmacology and medicine. It has been shown to have stimulant properties and has been studied as a potential treatment for conditions such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. It has also been studied as a potential treatment for drug addiction and withdrawal.
特性
IUPAC Name |
(2-methylfuran-3-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-3-6-13(7-4-9)12(14)11-5-8-15-10(11)2/h5,8-9H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNOTCUFAZCVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylfuran-3-yl)(4-methylpiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl {5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}carbamate](/img/structure/B5718481.png)
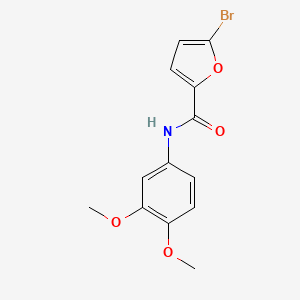
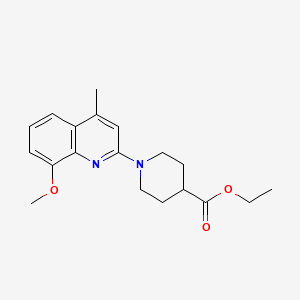
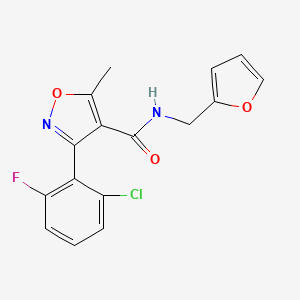
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5718518.png)

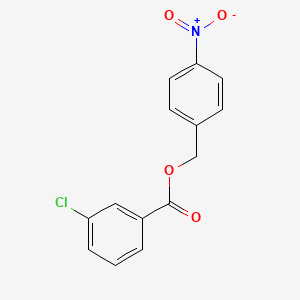
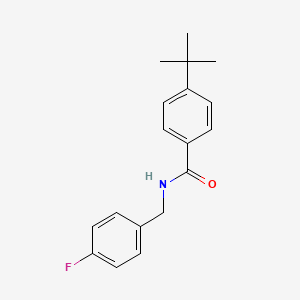



![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide](/img/structure/B5718584.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5718587.png)
